![molecular formula C8H8BrClFN B13223737 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine](/img/structure/B13223737.png)
1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethanamine backbone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, followed by amination and fluorination steps. For instance, starting from 2-bromo-5-chlorobenzene, the compound can be synthesized through a series of reactions involving nucleophilic substitution and amination under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted ethanamines.
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
- 1-(2-Bromo-5-chlorophenyl)-2-chloroethan-1-amine
- 1-(2-Bromo-5-chlorophenyl)-2-iodoethan-1-amine
- 1-(2-Bromo-5-chlorophenyl)-2-bromoethan-1-amine
Comparison: Compared to its analogs, 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts higher electronegativity and stability to the compound, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired.
Biological Activity
1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine is a fluorinated organic compound with potential applications in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a subject of interest in drug development, particularly in the context of cancer and other diseases.
The compound's molecular formula is C8H8BrClF, and it features a bromo and chloro substituent on the phenyl ring, along with a fluoroethylamine group. These functional groups may influence its biological activity and pharmacokinetic properties.
Biological Activity Overview
Research has indicated that similar compounds exhibit various biological activities, including:
- Antitumor Activity : Compounds with halogenated phenyl groups have shown promise in reducing tumor size in xenograft models.
- Receptor Agonism : Some fluorinated derivatives have been studied for their ability to act as agonists at GABAB receptors, which are implicated in muscle relaxation and neuroprotection.
- Inhibition of Angiogenesis : Compounds that affect vascular endothelial growth factor (VEGF) pathways can potentially inhibit tumor growth by reducing blood supply to tumors.
Case Study 1: Antitumor Efficacy
A study involving a related compound demonstrated significant antitumor effects in renal cell carcinoma models. Treatment with this compound led to reduced expression of hypoxia-inducible factor 2 alpha (HIF-2α) and its regulated genes, indicating a mechanism by which it may exert its antitumor effects. The results showed:
- Tumor Size Reduction : Significant decrease in tumor volume compared to untreated controls.
- Gene Expression Modulation : Downregulation of HIF-2α and associated genes such as PAI-1 and CCND1 was observed after treatment with doses ranging from 10 mg/kg to 100 mg/kg .
Case Study 2: Mechanistic Insights
Another study explored the mechanism of action for fluorinated compounds similar to this compound. It was found that these compounds could:
- Inhibit Angiogenesis : By reducing mRNA levels of VEGFA, these compounds demonstrated potential as anti-angiogenic agents.
- Impact on Cell Proliferation : In vitro assays indicated reduced proliferation rates in cancer cell lines treated with these compounds .
Data Tables
Property | Value |
---|---|
Molecular Weight | 239.5 g/mol |
Solubility | Soluble in organic solvents |
Log P (Partition Coefficient) | 1.87 |
Bioavailability Score | 0.55 |
CYP Inhibition | CYP1A2 (Yes), others (No) |
Properties
Molecular Formula |
C8H8BrClFN |
---|---|
Molecular Weight |
252.51 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrClFN/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,8H,4,12H2 |
InChI Key |
PIVVAYGYCDUWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CF)N)Br |
Origin of Product |
United States |
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